molecular formula C13H9BrN2S B14510321 7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine CAS No. 62672-35-9

7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine

Cat. No.: B14510321
CAS No.: 62672-35-9
M. Wt: 305.19 g/mol
InChI Key: AUUGUQCAWMKBPK-UHFFFAOYSA-N
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Description

7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 3rd position of the benzothiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine typically involves the cyclization of appropriately substituted N-acetyl-N-arylbenzothiohydrazides. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . For instance, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

    Electrophilic Substitution: Products with additional substituents at positions 6 and 8.

    Nucleophilic Substitution: Products with different substituents replacing the bromine atom at position 7.

    Oxidation: The corresponding sulfone derivative.

Mechanism of Action

The mechanism of action of 7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s bromine and phenyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Properties

CAS No.

62672-35-9

Molecular Formula

C13H9BrN2S

Molecular Weight

305.19 g/mol

IUPAC Name

7-bromo-3-phenyl-1H-4,1,2-benzothiadiazine

InChI

InChI=1S/C13H9BrN2S/c14-10-6-7-12-11(8-10)15-16-13(17-12)9-4-2-1-3-5-9/h1-8,15H

InChI Key

AUUGUQCAWMKBPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C(S2)C=CC(=C3)Br

Origin of Product

United States

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